molecular formula C22H15ClF3N3O2 B12510996 N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-4-methoxybenzamide

N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-4-methoxybenzamide

Cat. No.: B12510996
M. Wt: 445.8 g/mol
InChI Key: AEMOQIVUFQDTCY-UHFFFAOYSA-N
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Description

N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-4-methoxybenzamide is a synthetic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives This compound is characterized by the presence of a chloro and trifluoromethyl group on the imidazo[1,2-a]pyridine ring, and a methoxybenzamide moiety

Preparation Methods

The synthesis of N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-4-methoxybenzamide involves several steps. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: The imidazo[1,2-a]pyridine core can be synthesized by reacting 2-aminopyridine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the chloro and trifluoromethyl groups: The chloro and trifluoromethyl groups can be introduced through electrophilic substitution reactions using reagents such as N-chlorosuccinimide (NCS) and trifluoromethyl iodide (CF3I).

    Coupling with 4-methoxybenzamide: The final step involves coupling the substituted imidazo[1,2-a]pyridine with 4-methoxybenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine ring, potentially leading to the formation of dihydroimidazo derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-4-methoxybenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly as a lead compound for the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-4-methoxybenzamide can be compared with other similar compounds, such as:

    8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid: This compound shares the imidazo[1,2-a]pyridine core but has a carboxylic acid group instead of the methoxybenzamide moiety.

    3-bromoimidazo[1,2-a]pyridine derivatives: These compounds have a bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring and may exhibit different chemical and biological properties.

    N-(pyridin-2-yl)amides: These compounds have a pyridine ring attached to an amide group and may serve as analogs for studying structure-activity relationships.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxybenzamide moiety, which may confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C22H15ClF3N3O2

Molecular Weight

445.8 g/mol

IUPAC Name

N-[4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]-4-methoxybenzamide

InChI

InChI=1S/C22H15ClF3N3O2/c1-31-17-8-4-14(5-9-17)21(30)27-16-6-2-13(3-7-16)19-12-29-11-15(22(24,25)26)10-18(23)20(29)28-19/h2-12H,1H3,(H,27,30)

InChI Key

AEMOQIVUFQDTCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=C(C=C(C4=N3)Cl)C(F)(F)F

Origin of Product

United States

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